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Compound of Interest

Compound Name:
1-Methyl-2-oxoindoline-5-

carboxylic acid

Cat. No.: B175990 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
Methyl-2-oxoindoline-5-carboxylic acid, a compound of interest in medicinal chemistry and

drug discovery. This document outlines the expected Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols

for their acquisition.

Chemical Structure and Properties
IUPAC Name: 1-Methyl-2-oxoindoline-5-carboxylic acid

CAS Number: 167627-05-6[1][2]

Molecular Formula: C₁₀H₉NO₃[1]

Molecular Weight: 191.19 g/mol [1]

Spectroscopic Data Summary
The following tables summarize the predicted and literature-based spectroscopic data for 1-
Methyl-2-oxoindoline-5-carboxylic acid. These values are based on typical chemical shifts

and absorption frequencies for the functional groups present in the molecule.
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¹H NMR (Proton NMR) Data (Predicted)
Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

~12.0 - 13.0 Singlet (broad) 1H
Carboxylic acid (-

COOH)

~7.8 - 8.0 Doublet 1H Aromatic (H-6)

~7.7 - 7.9 Singlet 1H Aromatic (H-4)

~6.8 - 7.0 Doublet 1H Aromatic (H-7)

~3.5 Singlet 2H Methylene (-CH₂-)

~3.2 Singlet 3H Methyl (-NCH₃)

¹³C NMR (Carbon NMR) Data (Predicted)
Chemical Shift (δ) ppm Carbon Type Assignment

~175 Quaternary Amide Carbonyl (C=O)

~168 Quaternary
Carboxylic Acid Carbonyl

(C=O)

~145 Quaternary Aromatic (C-7a)

~132 Quaternary Aromatic (C-5)

~130 Methine Aromatic (C-6)

~125 Quaternary Aromatic (C-3a)

~124 Methine Aromatic (C-4)

~108 Methine Aromatic (C-7)

~35 Methylene Methylene (-CH₂-)

~26 Methyl Methyl (-NCH₃)

IR (Infrared) Spectroscopy Data (Predicted)
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Wavenumber
(cm⁻¹)

Intensity Bond Vibration Functional Group

3300 - 2500 Broad, Strong O-H stretch Carboxylic Acid

~3050 Medium C-H stretch Aromatic

~2950 Medium C-H stretch Aliphatic (CH₂, CH₃)

~1710 Strong C=O stretch Carboxylic Acid

~1680 Strong C=O stretch Amide (Lactam)

~1610, ~1480 Medium C=C stretch Aromatic Ring

~1300 Medium C-O stretch Carboxylic Acid

~1250 Medium C-N stretch Amide

MS (Mass Spectrometry) Data
m/z Ion

191 [M]⁺ (Molecular Ion)

174 [M-OH]⁺

146 [M-COOH]⁺

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of 1-Methyl-2-oxoindoline-5-carboxylic acid in

approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5

mm NMR tube.

Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is typically used.

Data Acquisition:
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¹H NMR: Acquire the proton spectrum using a standard pulse sequence. The spectral

width should be sufficient to cover the expected chemical shift range (approximately 0-15

ppm).

¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. The

spectral width should encompass the expected range for all carbon environments

(approximately 0-200 ppm).

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, phase correction, and baseline correction. Chemical shifts are referenced to the

residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

Infrared (IR) Spectroscopy
Sample Preparation:

KBr Pellet: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr)

(100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet

using a hydraulic press.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A

background spectrum (of the empty sample holder or pure KBr pellet) should be recorded

and subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g.,

methanol or acetonitrile).

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such

as Electrospray Ionization (ESI) or Electron Impact (EI).
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Data Acquisition: Introduce the sample into the mass spectrometer. The instrument will ionize

the molecules and separate them based on their mass-to-charge ratio (m/z). Acquire the

mass spectrum over a relevant mass range.

Workflow and Data Interpretation
The following diagrams illustrate a generalized workflow for the spectroscopic characterization

of a chemical compound and the logical relationships in interpreting the resulting data.
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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of

a chemical compound.
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Caption: Logical flow for interpreting spectroscopic data to confirm a chemical structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b175990#1-methyl-2-oxoindoline-5-carboxylic-acid-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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